molecular formula C7H7BrClNO B3309803 3-Bromo-5-chloro-2-ethoxypyridine CAS No. 943153-41-1

3-Bromo-5-chloro-2-ethoxypyridine

Cat. No.: B3309803
CAS No.: 943153-41-1
M. Wt: 236.49 g/mol
InChI Key: WEYBLESMIVPANA-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-ethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-ethoxypyridine typically involves the halogenation of 2-ethoxypyridine. One common method is the bromination of 2-ethoxypyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .

Scientific Research Applications

3-Bromo-5-chloro-2-ethoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-ethoxypyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The ethoxy group can also affect the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2-ethoxypyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields .

Properties

IUPAC Name

3-bromo-5-chloro-2-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYBLESMIVPANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300980
Record name 3-Bromo-5-chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943153-41-1
Record name 3-Bromo-5-chloro-2-ethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943153-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichloropyridine (7.0 g, 0.047 mol) in ethanol (44.5 ml) was slowly added a 25% solution of sodium ethoxide in ethanol (13.6 ml, 50 mmol). The reaction mixture was heated to 150° C. for 10 min in a microwave oven. The solvent was evaporated and the residue partitioned between diethyl ether and water. The organic phase was washed with water, brine and dried over anhydrous potassium carbonate. The solvent was evaporated under reduced pressure to give 5-chloro-2-ethoxy-pyridine (4.13 g, 26.2 mmol, 56%). To a solution of sodium acetate (4.91 g, 60 mmol) in acetic acid (10 ml) at 0-5° C. was added a solution of 5-chloro-2-ethoxy-pyridine (9.40 g, 60 mmol) in acetic acid (10 ml) under nitrogen atmosphere. A solution of bromine (19.2 g, 0.12 mmol) in acetic acid (20 ml) was added dropwise and the mixture heated under reflux for 16 h. The mixture was partitioned between diethyl ether and water. The organic phase was washed with 4M sodium hydroxide (200 ml), then with 5% aqueous sodium thiosulphate and dried over anhydrous potassium carbonate The solvent was evaporated to give 3-bromo-5-chloro-2-ethoxy-pyridine (11.6 g, 49 mmol, 82%). A mixture of 3-bromo-5-chloro-2-ethoxy-pyridine (3.47 g, 15 mmol), 4-acetylphenylboronic acid (7.19 g, 44 mmol), tetrakis(triphenylphosphine)palladium (0) (0.87 g, 0.75 mmol), 2M aqueous sodium carbonate (22 ml) and 1,2-dimethoxyethane (57 ml) was refluxed under nitrogen atmosphere for 64 h. The reaction mixture was concentrated under reduced pressure and partitioned between ethyl acetate and water. The organic phase was washed with water, brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue chromatographed on silica gel. The solvent was evaporated to give 1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethanone (2.68 g, 9.7 mmol, 65%). To a solution of (R)-tert-butane sulfinamide (0.48 g, 4.0 mmol) in tetrahydrofuran (20 ml) under argon atmosphere was added 1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethanone (1.0 g, 3.6 mmol) and titanium tetraethoxide (1.66 g, 7.3 mmol). The mixture was heated under reflux for 48. The reaction mixture was cooled to −50° C. then sodium borohydride (0.55 g, 14.5 mmol) in tetrahydrofuran (10 ml) was added by cannula. Cooling was removed and the reaction mixture warmed to room temperature over 2 h. The reaction was quenched by addition of methanol (5 ml) and the mixture added to brine and filtered through Celite. The mixture was concentrated and partitioned between ethyl acetate and water. The organic phase was washed with water, brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue chromatographed on silica gel. The solvent was evaporated to give (R)-2-methyl-propane-2-sulfinic acid {1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethyl}-amide (0.39 g, 1.0 mmol, 28%). To a solution of (R)-2-methyl-propane-2-sulfinic acid {1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethyl}-amide (1.18 g, 3.1 mmol) in methanol (6.2 ml) was added 1 M Hydrogen chloride in diethyl ether (6.2 ml). The reaction was stirred at room temperature for 1 h and the solvent evaporated. The residue was added to a SCX column (eluted with 2M ammonia in methanol) and further purified by chromatography over silica gel eluting with 3:1 heptane/ethyl acetate). Evaporation of solvent under reduced pressure gave (R)-1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethylamine (385 mg, 1.4 mmol, 45%). To a solution of (R)-1-[4-(5-chloro-2-ethoxy-pyridin-3-yl)-phenyl]-ethylamine (128 mg, 0.46 mmol) in dichloromethane (2 ml) was added triethylamine (140 mg, 1.4 mmol) and 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (127 mg, 0.55 mmol). The reaction was agitated at room temperature for 16 h and quenched with saturated aqueous sodium bicarbonate solution. The organic phase was dried over anhydrous magnesium sulfate and the solvent evaporated. The residue was chromatographed over silica gel and the solvent evaporated to give the title compound (51 mg, 0.1 mmol, 22%). 1H NMR (400 MHz, DMSO-d6): δ 8.36 (d, 1H), 8.19 (d, 1H), 7.77 (d, 1H), 7.46 (d, 2H), 7.26 (d, 2H), 4.36 (m, 3H), 3.53 (s, 3H), 2.22 (s, 3H), 1.33 (m, 6H) ppm; MS (ESI) m/z: 469.1 [M+H]+.
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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